molecular formula C15H16Cl2F3N5O B10955879 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B10955879
M. Wt: 410.2 g/mol
InChI Key: TUZMYMNPEKFGTD-UHFFFAOYSA-N
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Description

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of chloro, cyclopropyl, and trifluoromethyl groups onto the pyrazole ring using appropriate reagents and conditions.

    Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-chloro-5-cyclopropyl-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide
  • 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide

Uniqueness

The presence of both cyclopropyl and trifluoromethyl groups on the pyrazole ring distinguishes 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide from other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C15H16Cl2F3N5O

Molecular Weight

410.2 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-(4-chloropyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C15H16Cl2F3N5O/c16-10-7-22-24(8-10)6-4-21-11(26)3-5-25-13(9-1-2-9)12(17)14(23-25)15(18,19)20/h7-9H,1-6H2,(H,21,26)

InChI Key

TUZMYMNPEKFGTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NCCN3C=C(C=N3)Cl)C(F)(F)F)Cl

Origin of Product

United States

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